4-Butyl-2,6-bis(3-methylphenyl)pyrimidine
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Overview
Description
4-Butyl-2,6-bis(3-methylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,6-bis(3-methylphenyl)pyrimidine typically involves the reaction of appropriate substituted benzaldehydes with butylamine and a pyrimidine precursor under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and purification to yield the desired product. Common reagents used in these reactions include acids or bases to catalyze the condensation and solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2,6-bis(3-methylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-Butyl-2,6-bis(3-methylphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Butyl-2,6-bis(3-methylphenyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenylpyrimidine: Similar structure but lacks the butyl and methyl groups.
4-Butyl-2,6-diphenylpyrimidine: Similar but without the methyl groups on the phenyl rings.
2,6-Bis(3-methylphenyl)pyrimidine: Lacks the butyl group.
Uniqueness
These substituents can enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
CAS No. |
88123-62-0 |
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Molecular Formula |
C22H24N2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-butyl-2,6-bis(3-methylphenyl)pyrimidine |
InChI |
InChI=1S/C22H24N2/c1-4-5-12-20-15-21(18-10-6-8-16(2)13-18)24-22(23-20)19-11-7-9-17(3)14-19/h6-11,13-15H,4-5,12H2,1-3H3 |
InChI Key |
WFEZZYVHHTVLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NC(=N1)C2=CC=CC(=C2)C)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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